Product packaging for Uracil-5-3H(Cat. No.:)

Uracil-5-3H

Cat. No.: B1644116
M. Wt: 114.09 g/mol
InChI Key: ISAKRJDGNUQOIC-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil-5-3H is a tritiated form of uracil, a fundamental pyrimidine base found in RNA . This radiolabeled compound is an essential tool for biochemical and pharmacological research, enabling scientists to track and quantify cellular processes with high sensitivity. The primary application of this compound is in the study of RNA synthesis, cell proliferation, and nucleoside metabolism . By incorporating this tracer into experimental systems, researchers can investigate the mechanisms of action and cellular uptake of nucleoside-based drugs, such as anticancer and antiviral agents . It is particularly valuable in metabolic pathway tracing, autoradiography, and receptor-binding assays, providing critical insights into genetic expression and the dynamics of nucleic acid biosynthesis. This product is offered for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B1644116 Uracil-5-3H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O2

Molecular Weight

114.09 g/mol

IUPAC Name

5-tritio-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1T

InChI Key

ISAKRJDGNUQOIC-CNRUNOGKSA-N

SMILES

C1=CNC(=O)NC1=O

Isomeric SMILES

[3H]C1=CNC(=O)NC1=O

Canonical SMILES

C1=CNC(=O)NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Radical-Mediated Reactions

Uracil-5-³H participates in radical-driven processes, particularly under ionizing radiation or oxidative stress:

  • Hydroxyl Radical (- OH) Reactions : In aqueous systems, hydroxyl radicals generated via water radiolysis abstract hydrogen (or tritium) from the 5-position, forming a uracil-5-yl radical. This intermediate reacts with scavengers like tert-butanol, leading to closed-shell products such as N-uracil-5-yloxamic acid (barrier-free pathway, ΔG = −67.2 kcal mol⁻¹) .

  • Radiolysis Stability : Radiolysis experiments with X-rays (140 Gy dose) in hypoxic conditions showed that 5-substituted uracils like uracil-5-yl O-sulfamate degrade via C5–O bond cleavage, releasing NH₂SO₃⁻ and uracilyl radicals . Tritium labeling at C5 may alter reaction kinetics due to isotopic mass effects.

Electrophilic Substitution at the 5-Position

The 5-position of uracil is highly reactive toward electrophilic agents:

  • Bromination : Uracil undergoes sequential bromination, first forming 5-bromouracil and ultimately 5,5-dibromo-6-hydroxyhydrouracil. The reaction proceeds via a 5-bromo-6-hydroxy-hydropyrimidine intermediate, with dehydration yielding stable 5-bromouracil .

  • Selenation : Silver-catalyzed three-component reactions with arylboronic acids and selenium enable regioselective C5–H selenation. This method produces 5-arylselanyluracils via arylselanyl radical intermediates .

Photochemical Reactions

UV irradiation induces structural changes in uracil derivatives:

  • Photohydration : Uracil-5-³H undergoes hydration at the C6 position upon UV exposure, forming 6-hydroxydihydrouracil. A twisted intermediate with a 5H4 ring pucker facilitates nucleophilic water addition (activation barrier: ~10 kcal/mol) .

  • Radical Formation : 5-Halouracils (e.g., 5-bromo- or 5-iodouracil) generate C5-centered uracil radicals under UV light, which abstract hydrogen from adjacent nucleotides. Tritium labeling may enhance radical stability or alter reaction pathways .

Degradation and Electron Attachment

Dissociative electron attachment (DEA) studies reveal fragmentation pathways:

  • C5–O Bond Cleavage : DEA of uracil-5-yl O-sulfamate produces NH₂SO₃⁻ (m/z 96) and NHSO₃⁻ (m/z 95) at 0–1.3 eV electron energy .

  • Ring-Opening Reactions : Anions like C₃H₃N₂O₂⁻ (m/z 99) form via endothermic pathways (ΔG = −1.70 eV), indicating tritium’s potential influence on bond dissociation energies .

Synthetic and Stability Considerations

  • Synthesis : 5-Substituted uracils are synthesized via nucleophilic substitution or cycloaddition. For example, 5-ethynyluracil derivatives react with nitrile oxides in 1,3-dipolar cycloadditions to yield heterocyclic adducts .

  • Acid/Base Stability : Uracil-5-³H resists hydrolysis under physiological pH but degrades in strongly acidic or basic conditions. Hydrazine opens the uracil ring at pH > 10.5 or < 4 .

Table 1: Key Reaction Pathways and Thermodynamic Data

Reaction TypeProductsΔG (kcal mol⁻¹)Key References
Hydroxyl Radical AttackN-uracil-5-yloxamic acid−67.2
Bromination5-bromouracilN/A
DEA (C5–O cleavage)NH₂SO₃⁻, NHSO₃⁻−0.25 to −1.41
Photohydration6-hydroxydihydrouracil~10*

*Activation barrier for intermediate formation.

Table 2: Anion Formation via Dissociative Electron Attachment

Anion (m/z)IdentityThreshold (eV)Resonance Peaks (eV)
96NH₂SO₃⁻00, 0.25, 1.31
95NHSO₃⁻−1.410, 0.2
99C₃H₃N₂O₂⁻−1.700.1, 0.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Uracil-5-³H vs. 5-Amino-1,3-Dimethyl-Uracil Hydrochloride

Structural Differences :

  • Uracil-5-³H : Retains the core uracil structure (2,4-dioxypyrimidine) with a tritium atom at position 5. Molecular formula: C₄H₃³HN₂O₂.
  • 5-Amino-1,3-Dimethyl-Uracil Hydrochloride: Features an amino group (-NH₂) at position 5 and methyl groups (-CH₃) at positions 1 and 3. Molecular formula: C₆H₁₀ClN₃O₂ .

Functional Contrast :

  • Uracil-5-³H : Primarily used for radiolabeling in RNA metabolism studies. Its β-emission (from ³H) facilitates autoradiography and liquid scintillation counting.
  • 5-Amino-1,3-Dimethyl-Uracil Hydrochloride: Lacks radioactivity. The amino and methyl groups enhance stability and alter solubility, making it a candidate for pharmaceutical intermediates or enzyme inhibition studies .

Data Table 1: Structural and Functional Comparison

Property Uracil-5-³H 5-Amino-1,3-Dimethyl-Uracil Hydrochloride
Molecular Formula C₄H₃³HN₂O₂ C₆H₁₀ClN₃O₂
Molecular Weight ~127.1 g/mol (³H adds 3 Da) 191.615 g/mol
Key Substituents ³H at C5 -NH₂ at C5; -CH₃ at N1 and N3
Stability Radioactive decay (t₁/₂ ~12.3 yr) Stable; enhanced by methyl groups
Primary Application Radiolabeling in RNA studies Pharmaceutical synthesis, enzyme studies
Uracil-5-³H vs. 5-Fluorouracil (5-FU)

Structural Differences :

  • Uracil-5-³H : Hydrogen at C5 replaced by ³H.
  • 5-Fluorouracil : Fluorine atom at C5. Molecular formula: C₄H₃FN₂O₂.

Functional Contrast :

  • Uracil-5-³H: Non-toxic tracer for RNA pathways.
  • 5-FU : Antimetabolite chemotherapeutic agent. The fluorine disrupts thymidylate synthase, inhibiting DNA synthesis in cancer cells.

Data Table 2: Pharmacological Comparison

Property Uracil-5-³H 5-Fluorouracil (5-FU)
Bioactivity Non-toxic tracer Cytotoxic antimetabolite
Mechanism RNA incorporation tracking TS inhibition, DNA synthesis disruption
Clinical Use Research-only Colorectal, breast cancer treatment

Preparation Methods

Synthesis of 5-Iodouracil Nucleoside Analogues

The 5-iodouracil precursor is prepared via the Vorbruggen method, which couples silylated 5-iodouracil with a protected sugar moiety (e.g., acetylated lactole). Silylation enhances the reactivity of uracil’s hydroxyl groups, facilitating nucleophilic attack on the sugar’s anomeric carbon. The reaction employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst, yielding the iodinated nucleoside with 60.9% efficiency.

Tritium Gas Incorporation via Palladium-Catalyzed Hydrogenation

The iodinated precursor undergoes hydrogenation using tritium gas (T₂) in the presence of palladium on carbon (Pd/C). Conducted in a dioxane/NaOH solvent system, this reaction replaces the iodine atom at the 5-position with tritium. Key parameters include:

Parameter Value
Catalyst 10% Pd/C
Solvent Dioxane/NaOH (0.1 M)
Reaction Temperature Ambient (25°C)
Reaction Time 2–4 hours
Specific Activity 894 GBq/mmol

The alkaline environment prevents acid-catalyzed degradation of the uracil ring, while Pd/C facilitates heterolytic cleavage of the C–I bond, enabling tritium insertion.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing solvent composition and catalyst loading is critical for maximizing yield. Opening the reaction vessel after 5 minutes shifts the equilibrium by removing ethanol, a byproduct of silylation, thereby reducing side reactions (e.g., ethanolysis of intermediates). This adjustment suppresses byproduct formation from 20% to <2%, elevating the final yield to 87.2% after purification.

Purification Techniques and Radiochemical Purity Assessment

Post-hydrogenation, Uracil-5-³H is purified via TLC using silica gel GF₂₅₄ plates and a dichloromethane-methanol (9:1) mobile phase. This step isolates the radiolabeled compound from unreacted precursors and deuterated byproducts. Radiochemical purity (98%) is verified using scintillation counting, while chemical concentration (0.018 mg/mL) is determined via UV spectroscopy at 288 nm.

Comparative Analysis of Tritium Labeling Techniques

While catalytic hydrogenation dominates Uracil-5-³H synthesis, alternative methods face limitations:

  • Enzymatic Incorporation : Requires uracil phosphoribosyltransferase and tritiated precursors, often resulting in lower specific activity.
  • Nucleophilic Substitution : Limited by the poor leaving-group ability of hydrogen and competing side reactions at N1/N3 positions.

The Pd/C-mediated approach outperforms these methods in scalability and isotopic fidelity, making it the gold standard for high-activity Uracil-5-³H production.

Q & A

Q. Q. What safety protocols are critical for handling Uracil-5-3^3H in shared laboratory environments?

  • Methodological Answer :
  • Containment : Use fume hoods for volatile steps (e.g., solvent evaporation).
  • Waste Management : Segregate tritiated waste and decay storage (≥10 half-lives, ~123 years).
  • Monitoring : Conduct regular wipe tests and personal dosimetry. Train personnel on ALARA (As Low As Reasonably Achievable) principles .

Q. Tables for Reference

Parameter Recommended Value Evidence Source
Uracil-5-3^3H Activity0.1–1.0 µCi/mL for cell culture
HPLC Retention Time3.5–4.5 min (C18 column)
Scintillation Counting Efficiency40–60% (tritium-specific)

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